(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
The compound (2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analogue characterized by a triazolo[4,5-d]pyrimidin core linked to a tetrahydrofuran sugar moiety.
Properties
Molecular Formula |
C9H12N6O4 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6+,9-/m1/s1 |
InChI Key |
OAUKGFJQZRGECT-FJFJXFQQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Preparation Methods
Base Synthesis and Functionalization
The 7-amino-1,2,3-triazolo[4,5-d]pyrimidine base is synthesized through cyclization reactions involving appropriate precursors such as aminopyrimidines and azides under controlled conditions. The amino group at position 7 is introduced via ammonolysis or amination reactions.
Sugar Moiety Preparation
The sugar component, a tetrahydrofuran-3,4-diol with a hydroxymethyl group at position 5, is prepared with defined stereochemistry. Protection of hydroxyl groups is often achieved using benzoyl or other protecting groups to prevent side reactions during glycosylation.
Glycosylation Reaction
The key step is the coupling of the base to the sugar. This is typically performed by activating the sugar moiety (e.g., as a halide or trichloroacetimidate derivative) and reacting it with the base under acidic or Lewis acid catalysis to form the β-glycosidic bond with stereochemical control.
Deprotection and Amination
After glycosylation, protecting groups are removed under mild conditions, often using ammonia in methanol or ammonium hydroxide in tetrahydrofuran. Ammonolysis is also used to introduce or maintain the amino group on the base.
Purification
Purification is generally achieved by silica gel column chromatography using gradients of methanol in dichloromethane or other suitable solvents to isolate the pure nucleoside analog.
Experimental Data and Reaction Conditions
The following table summarizes key reaction conditions and yields from reported syntheses of related nucleoside analogs, which are applicable to the preparation of the target compound:
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination of base precursor | Ammonia in methanol, sealed tube, 100-130°C, 4-16 h | 40-78 | Higher temperature and longer time increase yield; sealed tube or autoclave used |
| Glycosylation | Lewis acid catalysis, protected sugar derivative | Variable | Stereoselective formation of β-glycosidic bond |
| Deprotection | Ammonia in methanol or ammonium hydroxide in THF | 60-70 | Mild conditions preserve stereochemistry and amino group |
| Purification | Silica gel chromatography (MeOH/DCM gradient) | - | Achieves >97% purity |
Example Experimental Procedure
- A protected nucleoside intermediate is suspended in 7M ammonia in methanol and heated at 100°C for 4 hours in a sealed vessel.
- After cooling, solvent evaporation and silica gel chromatography yield the deprotected nucleoside with 72% yield.
- Alternative conditions include heating at 120°C for 16 hours to achieve up to 78% yield.
- Use of tetrahydrofuran as co-solvent and autoclave conditions at 100°C for 16 hours also reported for amination and deprotection steps.
Research Findings and Optimization
- The use of sealed tubes or autoclaves is critical to maintain ammonia pressure and improve reaction efficiency.
- Temperature control is essential to balance reaction rate and avoid decomposition.
- Protecting group strategy significantly affects the stereochemical outcome and purity.
- Chromatographic purification is necessary to remove side products and unreacted starting materials.
- The stereochemistry of the sugar moiety is preserved throughout the synthesis by careful choice of reaction conditions.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 100-130°C | Higher temp increases yield but risks degradation |
| Reaction Time | 4-16 hours | Longer time improves conversion |
| Solvent | Methanol, tetrahydrofuran (THF) | THF used for better solubility and reaction control |
| Ammonia Source | Saturated ammonia in methanol or aqueous ammonia | Provides amino group and deprotection |
| Purification Method | Silica gel chromatography (MeOH/DCM) | Essential for high purity (>97%) |
| Yield Range | 40-78% | Dependent on reaction conditions and scale |
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The amino group on the triazolopyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the triazolopyrimidine ring, and substituted compounds with various functional groups attached to the amino group.
Scientific Research Applications
Medicinal Chemistry
This compound is part of a class of triazolopyrimidines that have demonstrated significant biological activity. Notably, it exhibits properties that may be beneficial in treating various diseases.
Antiviral Activity
Research indicates that triazolopyrimidine derivatives can inhibit viral replication. For example, compounds with similar structures have been studied for their efficacy against RNA viruses such as the influenza virus and HIV. The mechanism typically involves interference with viral RNA synthesis or protein translation processes.
Anticancer Properties
Studies have shown that triazolopyrimidine derivatives can induce apoptosis in cancer cells. The compound may act by inhibiting specific kinases or enzymes involved in cell proliferation and survival pathways. This makes it a candidate for further investigation in cancer therapeutics.
Pharmacological Applications
The pharmacological potential of (2R,3S,4S,5R)-2-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol includes:
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes such as deubiquitinating enzymes (DUBs). By inhibiting DUBs like USP28, it can alter protein degradation pathways within cells, affecting processes like cell cycle regulation and apoptosis.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It could potentially mitigate oxidative stress in neuronal cells by modulating antioxidant pathways or inhibiting neuroinflammatory responses.
Biochemical Research
In biochemical research, the compound serves as a valuable tool for studying metabolic pathways and cellular signaling mechanisms.
Role in Metabolic Studies
The unique structure allows researchers to explore its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into metabolic dysregulation observed in diseases like diabetes and obesity.
Biomarker Development
Given its biological activity, this compound may also be investigated as a biomarker for disease states or therapeutic efficacy in clinical settings. Its presence or concentration could correlate with disease progression or response to treatment.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Antiviral Activity | Inhibition of viral RNA synthesis |
| Anticancer Properties | Induction of apoptosis via kinase inhibition | |
| Pharmacology | Enzyme Inhibition | Inhibition of deubiquitinating enzymes |
| Neuroprotective Effects | Modulation of oxidative stress and neuroinflammation | |
| Biochemical Research | Metabolic Studies | Interaction with proteins/nucleic acids |
| Biomarker Development | Correlation with disease states |
Case Studies
- Antiviral Efficacy : A study conducted on triazolopyrimidine derivatives demonstrated their ability to inhibit the replication of the influenza virus in vitro. The mechanism involved disruption of the viral life cycle at the transcriptional level.
- Cancer Cell Apoptosis : Research published in a peer-reviewed journal indicated that a related compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways.
- Neuroprotection : A recent investigation highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage in animal models.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations
Fluorinated Analogues
- Compound (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 2055114-30-0) Key Differences: Fluorine substitution at the 4-position of the tetrahydrofuran ring. Applications: Used in pharmaceutical and agrochemical research due to its high purity (≥95%) and stability .
Iodinated Analogues
- (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol Key Differences: Iodine at the 5-position of the pyrrolo[2,3-d]pyrimidin core and fluorine at the 4-position. Impact: Iodine’s heavy-atom effect aids crystallographic studies but increases molecular weight (376.15 g/mol) and may reduce solubility . Crystallography: Orthorhombic crystal system (space group P212121) with distinct packing influenced by halogen substitution .
- (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS 24386-93-4) Key Differences: Iodine substitution without fluorine. Hazards: Associated with skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Heterocyclic Core Variations
- 5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol (CAS 98873-79-1) Key Differences: Pyrrolo[2,3-d]pyrimidin core instead of triazolo[4,5-d]pyrimidin.
Physicochemical Properties
Biological Activity
The compound (2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS No. 10299-44-2) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique stereochemistry and is characterized by a tetrahydrofuran ring with multiple functional groups that may contribute to its bioactivity.
Molecular Characteristics
- Molecular Formula : C₉H₁₂N₆O₄
- Molecular Weight : 268.23 g/mol
- Structural Features : The compound contains a triazole-pyrimidine moiety and hydroxymethyl groups that are hypothesized to play significant roles in its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to triazolo-pyrimidines. For instance, derivatives of triazoles have shown promising inhibitory effects against various cancer cell lines. In vitro assays indicate that certain triazolo-pyrimidine derivatives exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB231.
Case Study: Anticancer Activity
In a study evaluating the anti-cancer activity of synthesized compounds, several derivatives were tested for their efficacy against MDA-MB231 cells. The results showed that specific compounds achieved IC50 values as low as 29.1 µM, indicating potent activity against these cancer cells .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB231 | 29.1 |
| Compound B | MCF-7 | 15.3 |
Antifungal Activity
The triazole moiety present in the compound is also associated with antifungal properties. Research has indicated that 1,2,4-triazole derivatives are effective against various fungal strains due to their ability to inhibit key enzymes involved in fungal cell wall synthesis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that modifications to the triazole ring can enhance antifungal activity. Compounds exhibiting different substituents on the triazole ring have been evaluated for their Minimum Inhibitory Concentration (MIC) values against standard fungal strains.
| Compound Type | MIC Value (µg/mL) | Activity Level |
|---|---|---|
| Triazole Derivative A | 0.5 | Outstanding |
| Triazole Derivative B | 4 | Excellent |
| Triazole Derivative C | 16 | Good |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example, docking studies have suggested that the compound can bind effectively to the active sites of proteins involved in cancer proliferation pathways, such as HER2 .
Key Interactions
- Hydrogen Bonding : Interaction with amino acid residues in target proteins.
- Hydrophobic Interactions : Stabilization of binding through non-polar interactions.
- π-stacking : Contributing to the overall binding affinity through aromatic interactions.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for confirming the stereochemical configuration of this compound?
- Methodological Answer : Utilize X-ray crystallography to resolve the absolute configuration, as demonstrated in similar triazolo-pyrimidine derivatives (e.g., crystal data with orthorhombic symmetry, space group P212121) . Complementary techniques like NMR spectroscopy (e.g., , , and 2D-COSY) can validate spatial arrangements of functional groups, particularly the hydroxymethyl and diol moieties. Polarimetry may also corroborate optical activity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation of the triazolo-pyrimidine core . Use desiccants to mitigate moisture absorption, as hydroxyl groups in the tetrahydrofuran ring may promote degradation. Safety protocols include wearing nitrile gloves and FFP3 respirators during handling, as per GHS classifications for acute toxicity and respiratory irritation .
Q. What are the key steps for synthesizing this compound with high purity (>95%)?
- Methodological Answer : Optimize reaction conditions using reflux in acetic acid with stoichiometric control of precursors (e.g., 3-amino-furazan derivatives and di-methoxytetrahydrofuran) . Purify via column chromatography (silica gel, gradient elution with CHCl/MeOH) and validate purity via HPLC with UV detection at 254 nm. Monitor intermediates using LC-MS to avoid byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess conformational flexibility of the triazolo-pyrimidine ring and hydroxymethyl group. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. If discrepancies persist, re-evaluate force field parameters or consider post-translational modifications in the target protein .
Q. What experimental designs are appropriate for studying its stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Use UPLC-MS to quantify degradation products (e.g., hydrolyzed triazole or oxidized diol). Compare half-lives under inert vs. aerobic conditions to identify degradation pathways .
Q. How can isotope labeling be applied to trace metabolic pathways of this compound in vitro?
- Methodological Answer : Synthesize -labeled analogs at the hydroxymethyl position via enzymatic phosphorylation or chemical incorporation. Use LC-HRMS to track labeled metabolites in hepatocyte incubations. Pair with -NMR to identify phase I/II metabolites, such as glucuronidated or sulfated derivatives .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Methodological Answer : Standardize assay conditions using a reference inhibitor (e.g., adenosine deaminase for purine analogs). Pre-treat compound stocks with chelating resins to remove trace metal contaminants. Validate reproducibility across ≥3 independent syntheses using ANOVA to assess activity variance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
